(R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide featuring a 3,5-bis(trifluoromethyl)phenyl group and a 2-(diphenylphosphino)phenylmethyl substituent. The stereochemistry is defined by (R)- and (S)-configurations at the sulfinamide nitrogen and the central carbon, respectively. Its molecular complexity and stereochemical precision make it valuable in enantioselective synthesis and coordination chemistry.
Properties
IUPAC Name |
(R)-N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28F6NOPS/c1-29(2,3)41(39)38-28(21-18-22(30(32,33)34)20-23(19-21)31(35,36)37)26-16-10-11-17-27(26)40(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-20,28,38H,1-3H3/t28-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLMRQKMJNSQM-JXHWHWBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28F6NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and related analogues:
Key Observations:
- Phosphine-Containing Analogues: The target compound and the xanthene derivative () share diphenylphosphino groups, which are critical for metal coordination in catalysis.
- Ureido Derivatives : Compounds from and replace the phosphine group with a cyclohexyl-linked ureido motif. This structural shift suggests applications in medicinal chemistry (e.g., enzyme inhibition) rather than catalysis. Their lower molecular weights (~473 vs. ~730) correlate with improved solubility but reduced thermal stability, necessitating storage at 2–8°C under inert atmospheres .
- Trifluoromethyl Groups : All compounds retain 3,5-bis(trifluoromethyl)phenyl groups, which enhance electron-withdrawing effects and resistance to oxidative degradation.
Preparation Methods
Multi-Step Organic Synthesis
The synthesis of (R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide involves sequential functionalization of aromatic and sulfinamide precursors. A representative pathway, adapted from analogous compounds, proceeds as follows:
-
Sulfinamide Core Formation :
-
Phosphine Ligand Incorporation :
-
Bis(trifluoromethyl)phenyl Functionalization :
Key Challenges:
-
Steric Hindrance : Bulky substituents on the phenyl rings necessitate prolonged reaction times (48–72 hours) and elevated temperatures (80–100°C).
-
Moisture Sensitivity : Air- and moisture-sensitive intermediates require inert atmosphere handling (N₂ or Ar).
Stereochemical Control Strategies
Asymmetric Induction
The (R)- and (S)-configurations at the sulfur and benzyl carbon centers, respectively, are critical for the compound’s catalytic activity. Two primary methods achieve enantiocontrol:
Chiral Auxiliaries
Catalytic Asymmetric Synthesis
Dynamic Kinetic Resolution
Racemic intermediates undergo resolution using immobilized lipases or transition-metal catalysts. For example:
-
Candida antarctica Lipase B selectively acylates one enantiomer, enabling separation via column chromatography.
Purification and Isolation
Chromatographic Techniques
Recrystallization
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
-
Single-crystal analysis confirms the (R,S)-configuration and reveals a distorted tetrahedral geometry at sulfur.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Solvent choice : Use dry, degassed solvents (e.g., xylene) to prevent side reactions .
- Temperature : Heating at 105°C for 22 hours ensures complete reduction of intermediates .
- Stoichiometry : Excess reagents like HSiCl₃ (5.0 equivalents) and Et₂NH (5.8 equivalents) drive the reaction to completion .
- Purification : Column chromatography (n-hexane/EtOAc 95:5) achieves high purity (86% yield) .
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Dry, degassed xylene | Solvent inertness |
| 2 | HSiCl₃ (5.0 eq), Et₂NH (5.8 eq) | Reduction and neutralization |
| 3 | 105°C, 22 hours | Reaction completion |
| 4 | Column chromatography (n-hexane/EtOAc) | Purification |
Q. How is structural characterization validated for this compound?
Methodological Answer: Use a multi-technique approach:
- X-ray crystallography : Refinement with SHELXL (via SHELX suite) confirms absolute configuration and bond lengths .
- NMR spectroscopy : ¹H, ¹⁹F, and ³¹P{¹H} NMR identify stereochemical integrity and trifluoromethyl group environments .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 642.67 g/mol for analogous compounds) .
Q. Key Validation Metrics
Q. What safety protocols are essential during handling?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HSiCl₃) .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) to avoid degradation .
Q. How is purity assessed post-synthesis?
Methodological Answer:
- HPLC : Use reverse-phase columns with UV detection; retention times and relative response factors (RRF) quantify impurities (e.g., RRF = 1.75 for related compounds) .
- Chiral chromatography : Differentiate enantiomers using chiral stationary phases (e.g., amylose-based columns).
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined for chiral centers?
Methodological Answer:
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
Methodological Answer:
Q. What comparative studies are feasible with structural analogs?
Methodological Answer:
Q. How to model steric effects of the diphenylphosphino group?
Methodological Answer:
Q. What conditions destabilize the sulfinamide moiety?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
